4-(5-formylthiophen-2-yl)benzoic Acid

Catalog No.
S723760
CAS No.
174623-07-5
M.F
C12H8O3S
M. Wt
232.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(5-formylthiophen-2-yl)benzoic Acid

CAS Number

174623-07-5

Product Name

4-(5-formylthiophen-2-yl)benzoic Acid

IUPAC Name

4-(5-formylthiophen-2-yl)benzoic acid

Molecular Formula

C12H8O3S

Molecular Weight

232.26 g/mol

InChI

InChI=1S/C12H8O3S/c13-7-10-5-6-11(16-10)8-1-3-9(4-2-8)12(14)15/h1-7H,(H,14,15)

InChI Key

NRGPPHJDPPKYKN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(S2)C=O)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C=O)C(=O)O

The exact mass of the compound 4-(5-formylthiophen-2-yl)benzoic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(5-Formylthiophen-2-yl)benzoic acid (CAS 174623-07-5) is a bifunctional donor-π-acceptor (D-π-A) building block widely utilized in the synthesis of dye-sensitized solar cells (DSSCs), organic semiconductors, and functionalized metal-organic frameworks (MOFs) [1]. Featuring a rigid benzoic acid anchoring group coupled to a polarizable thiophene π-spacer and a highly reactive formyl handle, this compound enables precise molecular extension via Knoevenagel condensations or Wittig reactions [2]. Its dual functionality allows it to serve as a highly processable precursor for asymmetric conjugated systems, offering superior charge transfer characteristics and synthetic predictability compared to unspaced or symmetrically functionalized aromatic precursors [3].

Research Fit

Bifunctional building block
para-Linear geometry
High-melting solid

Attempting to substitute 4-(5-formylthiophen-2-yl)benzoic acid with simpler analogs like 4-formylbenzoic acid or symmetric dicarboxylic acids fundamentally compromises downstream synthetic versatility and optoelectronic performance [1]. The absence of the thiophene spacer in 4-formylbenzoic acid restricts π-conjugation, leading to undesirable blue-shifted absorption and poorer intramolecular charge transfer (ICT) in final dye assemblies [2]. Conversely, replacing the formyl group with a second carboxylic acid (e.g., 5-(4-carboxyphenyl)thiophene-2-carboxylic acid) eliminates the orthogonal reactivity required for asymmetric chain extension, forcing researchers into complex, low-yield protection-deprotection steps during the synthesis of advanced D-π-A architectures [3].

Substitution Risk

! Regioisomer geometry alters crystal packing and thermal stability; may affect purification yields.
! Ester analog lacks free carboxylic acid; direct amide coupling requires additional deprotection step.
! Aldehyde-only thiophene analog misses key conjugation handle, limiting direct library expansion.

Enhanced π-Conjugation and Red-Shifted Absorption via Thiophene Spacer

Incorporating a thiophene spacer between the formyl and benzoic acid moieties significantly extends the effective conjugation length. Compared to the baseline 4-formylbenzoic acid, derivatives synthesized from 4-(5-formylthiophen-2-yl)benzoic acid typically exhibit a 40–70 nm bathochromic shift in their maximum absorption wavelength (λmax) [1]. This red-shift is critical for maximizing photon harvesting in the visible spectrum, directly correlating with higher short-circuit current density (Jsc) in photovoltaic applications [2].

Evidence DimensionBathochromic shift in final D-π-A dye absorption (λmax)
Target Compound Data~40–70 nm red-shift (typical for thiophene-phenyl vs. phenyl-only bridges)
Comparator Or Baseline4-formylbenzoic acid (lacks thiophene spacer)
Quantified Difference>40 nm extension into the visible spectrum
ConditionsStandard UV-Vis spectroscopy of condensed dye derivatives in organic solvents (e.g., DCM or ethanol)

Procurement of the thiophene-spaced precursor is essential for developers needing to tune absorption profiles toward the near-infrared for high-efficiency solar harvesting.

Melting Point
Head-to-head
284–290 °C vs. 251–257 °C
33–39 °C higher
Higher thermal processing window
Supports high-temperature synthesis; solid-state comparison

High-Yield Asymmetric Extension via Orthogonal Reactivity

The distinct electronic environment of the formyl group on the electron-rich thiophene ring, paired with the electron-withdrawing benzoic acid, creates a highly polarized push-pull system. This polarization enhances the electrophilicity of the aldehyde carbon. In standard Knoevenagel condensations with active methylene compounds, 4-(5-formylthiophen-2-yl)benzoic acid consistently achieves conversion yields exceeding 85% under mild basic conditions, whereas unpolarized or sterically hindered analogs often require harsher conditions that lead to unwanted side products[1].

Evidence DimensionKnoevenagel condensation yield with active methylenes
Target Compound Data>85% conversion under mild conditions (e.g., piperidine/ethanol)
Comparator Or BaselineSterically hindered or unpolarized formyl-aryl analogs
Quantified Difference15–25% higher yield with reduced side-product formation
ConditionsBase-catalyzed condensation at reflux (70-80 °C)

High conversion efficiency minimizes purification bottlenecks, making this compound a highly processable precursor for scaling up organic semiconductor libraries.

Conjugation Handle
Data to verify
Carboxylic acid + aldehyde vs. aldehyde only
Enables direct amine conjugation
Cross-study comparable; standard coupling conditions

Robust TiO2 Anchoring for Interfacial Charge Transfer

The para-substituted benzoic acid moiety provides a sterically unhindered, robust bidentate binding mode to mesoporous TiO2 surfaces. Compared to anchoring groups directly attached to a thiophene ring (e.g., 5-formylthiophene-2-carboxylic acid), the phenyl spacer in 4-(5-formylthiophen-2-yl)benzoic acid improves the hydrolytic stability of the dye-metal oxide bond and reduces back-electron transfer by physically distancing the π-system from the semiconductor surface[1]. This structural arrangement can improve the open-circuit voltage (Voc) by suppressing interfacial recombination[2].

Evidence DimensionInterfacial recombination resistance and anchoring stability
Target Compound DataHigh stability with suppressed back-electron transfer
Comparator Or Baseline5-formylthiophene-2-carboxylic acid (direct thiophene-anchor)
Quantified DifferenceImproved Voc retention and lower desorption rates in aqueous/humid environments
ConditionsDye-adsorbed TiO2 photoanodes in standard electrolyte solutions

Selecting the phenyl-anchored variant ensures longer operational lifetimes and higher voltages in fabricated optoelectronic devices.

Molecular Topology
Class-level
Linear (para) vs. bent (ortho)
Controls crystal packing and ligand shape
Class-level inference; confirm for specific pocket

Synthesis of D-π-A Sensitizers for DSSCs

Ideal as the central π-bridge and anchoring unit where the formyl group is reacted with various donor moieties (e.g., triphenylamine derivatives) to create high-efficiency metal-free organic dyes, leveraging its bathochromic shift capabilities [1].

Post-Synthetic Modification of MOFs

Used as a functional linker in metal-organic frameworks where the carboxylic acid coordinates to metal nodes (e.g., Zr or Zn), leaving the highly reactive formyl group exposed within the pores for subsequent covalent functionalization or sensing applications [2].

Development of Fluorescent Probes and Chemosensors

Acts as a reliable precursor for synthesizing extended conjugated fluorophores, where the aldehyde serves as a reactive site for binding specific analytes (e.g., hydrazine or primary amines) to trigger a measurable optical response [3].

Organic Field-Effect Transistors (OFETs) and OLEDs

Serves as a versatile building block for constructing extended conjugated oligomers and polymers, providing a high-yield pathway to tune the HOMO-LUMO gap via controlled Knoevenagel or Wittig condensation reactions [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Library synthesis building block
Dual COOH/CHO reactivity
Amide coupling & aldehyde condensation yields
Ordered porous material precursor
Linear para-geometry
Crystal growth predictability & PSM handle
Thermally demanding polymer synthesis
High melting point solid
Stability under high-temperature conditions
Bioconjugate research (peptide, fluorophore)
Free carboxylic acid handle
Direct conjugation efficiency; no deprotection

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-(5-formylthiophen-2-yl)benzoic Acid

Explore Compound Types